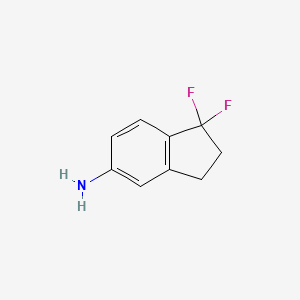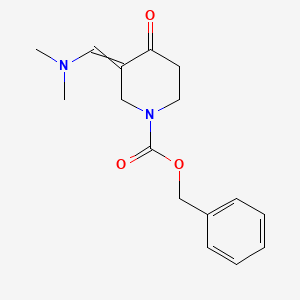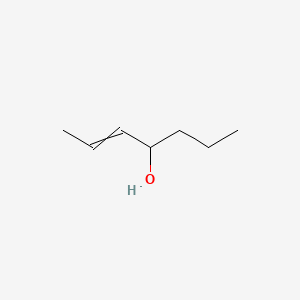
Ammonium nickel (II) sulfate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium nickel (II) sulfate hexahydrate can be synthesized by mixing warm saturated solutions of nickel (II) sulfate and ammonium sulfate in a 1:1 molar ratio. The reaction solution is then evaporated until a crystalline precipitate forms . Another method involves preparing a reaction aqueous solution containing nickel (II), ammonium, and sulfate, followed by crystallization at temperatures ranging from -5°C to 40°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of nickel (II) from toxic waste products, such as waste chemical nickel plating solutions. The waste solution is concentrated by evaporation, and the target product is crystallized from the reaction solution .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium nickel (II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel (II) can be reduced to nickel (0) or oxidized to nickel (III) under specific conditions.
Substitution: Nickel (II) ions can form complex ions with ligands such as ammonia, resulting in compounds like [Ni(NH3)6]2+.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, which forms a blue complex ion with nickel (II) hydroxide . The conditions for these reactions typically involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound include nickel complexes and various nickel salts, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Ammonium nickel (II) sulfate hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is employed in studies involving nickel’s biological effects and interactions with biomolecules.
Medicine: Research on nickel-based compounds for potential therapeutic applications often involves this compound.
Industry: It is used in electroplating, metal finishing, and as a dye mordant
Mécanisme D'action
The mechanism by which ammonium nickel (II) sulfate hexahydrate exerts its effects involves the interaction of nickel (II) ions with various molecular targets. Nickel (II) can form complexes with ligands, influencing the activity of enzymes and other proteins. The pathways involved include the formation of coordination complexes and the modulation of redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel (II) sulfate hexahydrate: Similar in composition but lacks the ammonium component.
Cobalt (II) sulfate: Shares similar properties but contains cobalt instead of nickel.
Copper (II) sulfate: Another similar compound with copper as the central metal ion.
Uniqueness
Ammonium nickel (II) sulfate hexahydrate is unique due to its double salt nature, combining both ammonium and nickel sulfate. This combination provides distinct properties, such as enhanced solubility and specific applications in electroplating and metal finishing .
Propriétés
Formule moléculaire |
H16NNiO10S+ |
|---|---|
Poids moléculaire |
280.89 g/mol |
Nom IUPAC |
azanium;nickel(2+);sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |
Clé InChI |
KQXUCBOWNKRPMO-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11727651.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)

![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)

![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
